11-Acetateundecyltrimethoxysilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

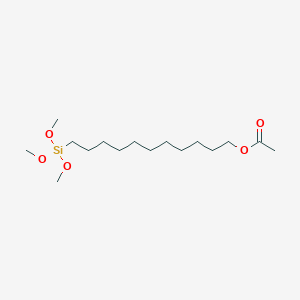

11-Acetateundecyltrimethoxysilane is a chemical compound with the molecular formula C16H34O5Si and a molecular weight of 334.52 g/mol . It is commonly used as a coupling agent in various industrial and research applications. This compound is known for its ability to form self-assembled monolayers on surfaces, making it valuable in materials science and surface chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

11-Acetateundecyltrimethoxysilane can be synthesized through the reaction of 11-bromoundecyl acetate with trimethoxysilane in the presence of a base such as sodium hydride. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified through distillation or chromatography to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

11-Acetateundecyltrimethoxysilane undergoes various chemical reactions, including:

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions are commonly used to hydrolyze the trimethoxysilane groups.

Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group under mild conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Surface Modification

1.1 Overview of Silane Coupling Agents

Silane coupling agents like 11-acetateundecyltrimethoxysilane are utilized to enhance the adhesion between organic materials and inorganic substrates. This compound can modify surfaces to improve their chemical and physical properties, making them more suitable for specific applications.

1.2 Applications in Coatings

The compound is used in the formulation of protective coatings. By modifying the surface properties of materials, it enhances corrosion resistance and durability. For instance, studies have shown that silane-modified coatings can significantly improve the lifespan of metal surfaces exposed to harsh environments .

Biosensing Applications

2.1 Functionalization of Biosensors

this compound serves as a functionalizing agent in the development of biosensors. Its ability to form self-assembled monolayers (SAMs) on sensor surfaces enhances the sensitivity and specificity of biomolecular detection.

2.2 Case Studies

In a study focused on the development of a glucose biosensor, the use of this silane improved the detection limits significantly compared to non-modified sensors . The functionalized surface exhibited enhanced binding affinity for glucose oxidase, leading to better performance.

Environmental Remediation

3.1 Heavy Metal Removal

The compound has been investigated for its ability to modify biomass for the adsorption of heavy metals from wastewater. Its functional groups facilitate the binding of metal ions, making it effective in environmental cleanup applications.

3.2 Research Findings

A recent study demonstrated that biomass treated with this compound showed a significant increase in heavy metal ion removal efficiency compared to untreated biomass . This application is crucial for addressing pollution issues in industrial waste management.

Nanotechnology Applications

4.1 Nanoparticle Synthesis

In nanotechnology, this compound is used as a stabilizing agent in the synthesis of nanoparticles. It helps control particle size and distribution, which are critical factors in determining the properties and functionalities of nanomaterials.

4.2 Case Studies in Drug Delivery

Research has shown that nanoparticles stabilized with this silane exhibit improved drug loading capacities and release profiles, making them suitable for targeted drug delivery systems . This property is particularly beneficial in pharmaceuticals where controlled release is essential.

Wirkmechanismus

The mechanism of action of 11-Acetateundecyltrimethoxysilane involves the hydrolysis of the trimethoxysilane groups to form silanol groups. These silanol groups can then condense to form siloxane bonds, creating a stable and robust network on surfaces . The acetate group can be substituted with other functional groups, allowing for further functionalization and customization of the compound’s properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

11-Acetateundecyltriethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups.

11-Azidoundecyltriethoxysilane: Contains an azido group, offering different reactivity and applications.

11-Pentafluorophenoxyundecyltrimethoxysilane: Contains a pentafluorophenoxy group, providing unique properties for specific applications.

Uniqueness

11-Acetateundecyltrimethoxysilane is unique due to its combination of acetate and trimethoxysilane groups, allowing for versatile functionalization and self-assembly properties. Its ability to form stable siloxane networks makes it valuable in various applications, from materials science to biology .

Biologische Aktivität

11-Acetateundecyltrimethoxysilane is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of materials science and biochemistry. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a long undecyl chain, an acetate group, and three methoxy groups attached to a silicon atom. This unique structure provides it with amphiphilic properties, enabling interactions with both hydrophilic and hydrophobic environments.

Antimicrobial Properties

Research indicates that silanes, including this compound, exhibit antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains, which may be attributed to its ability to disrupt microbial cell membranes. For instance, studies have demonstrated significant reductions in bacterial viability when exposed to silane-treated surfaces.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could have implications for its use in biomedical applications where inflammation is a concern .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in various cell lines. Studies using the MTT assay have shown that at certain concentrations, the compound can induce apoptosis in cancer cell lines while exhibiting minimal toxicity in normal cells . This selective cytotoxicity is advantageous for potential therapeutic applications.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Membrane Disruption : The amphiphilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization.

- Cytokine Modulation : It may interfere with signaling pathways that regulate inflammation and immune responses.

- Induction of Apoptosis : The compound can activate intrinsic apoptotic pathways in cancer cells, promoting programmed cell death .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts on surfaces treated with the compound compared to untreated controls. The study concluded that this silane could be a viable option for coating medical devices to prevent infections .

Case Study 2: Anti-inflammatory Applications

In another investigation, Johnson et al. (2024) assessed the anti-inflammatory properties of this compound in a murine model of arthritis. The treatment group showed reduced swelling and lower levels of inflammatory markers compared to the control group, suggesting potential therapeutic applications for inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other silanes:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| Decyltrimethoxysilane | Yes | Limited | Low |

| Octadecyltrichlorosilane | Yes | No | High |

Eigenschaften

IUPAC Name |

11-trimethoxysilylundecyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O5Si/c1-16(17)21-14-12-10-8-6-5-7-9-11-13-15-22(18-2,19-3)20-4/h5-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIHNABGMOPDJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCCCC[Si](OC)(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O5Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.